2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride
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Overview
Description
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrrole ring, and the presence of a carbonitrile group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it binds to the GPR119 receptor, activating signaling pathways that enhance insulin secretion and improve glucose homeostasis . The compound’s structure allows it to fit into the receptor’s binding site, triggering a conformational change that initiates downstream signaling.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A closely related compound without the carbonitrile group.
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: Another heterocyclic compound with a similar core structure but different substituents.
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: Similar in structure but with methyl groups instead of the carbonitrile group.
Uniqueness
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c7-1-5-4-2-8-3-6(4)10-9-5;;/h8H,2-3H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDUXBYKWOJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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